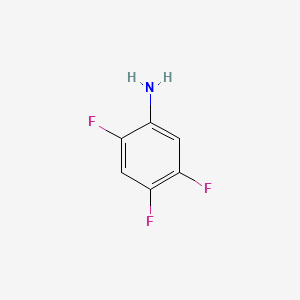

2,4,5-Trifluoroaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10289. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,4,5-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYVWJVVVMIBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190147 | |

| Record name | 2,4,5-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-34-0 | |

| Record name | 2,4,5-Trifluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-34-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Trifluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84X2Y688WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis pathways for 2,4,5-Trifluoroaniline

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for this compound, a key intermediate in the pharmaceutical and agrochemical industries. The document outlines the core chemical reactions, presents quantitative data for key steps, and provides detailed experimental protocols.

Introduction

This compound (CAS: 367-34-0) is a substituted aniline (B41778) derivative that serves as a crucial building block in the synthesis of various complex organic molecules. Its trifluorinated phenyl ring imparts unique electronic properties and metabolic stability to target compounds, making it a valuable synthon in drug discovery and the development of novel agrochemicals. This guide focuses on a prevalent and well-documented synthetic route commencing from 2,4-dichlorofluorobenzene.

Core Synthesis Pathway: From 2,4-Dichlorofluorobenzene

A common and industrially relevant pathway to this compound involves a three-step sequence starting from 2,4-dichlorofluorobenzene. This process includes nitration, followed by a nucleophilic aromatic substitution (fluorination), and concludes with the reduction of a nitro group to the target aniline.[1]

References

A Technical Guide to 2,4,5-Trifluoroaniline: Properties, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its trifluorinated phenyl ring imparts unique electronic properties, influencing the reactivity and biological activity of its derivatives. This technical guide provides an in-depth overview of the chemical properties, reactivity, and synthetic utility of this compound, with a focus on its applications in pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a beige crystalline powder at room temperature.[1] It is stable under normal storage conditions in a tightly sealed container, away from incompatible substances in a cool, dry, and well-ventilated area.[1] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 367-34-0 | [1][2][3] |

| Molecular Formula | C₆H₄F₃N | [1][3] |

| Molecular Weight | 147.10 g/mol | [1][3] |

| Appearance | Beige Crystalline Powder | [1] |

| Melting Point | 59-63 °C | [4] |

| Boiling Point | 177.5 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 70.0 ± 18.7 °C | [1] |

| pKa | 2.25 ± 0.10 (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in methanol. | [5][6] |

| Refractive Index | 1.496 | [1] |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the amino group and the electron-deficient trifluorinated aromatic ring. It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[3][7]

Synthesis of this compound

A common industrial synthesis of this compound involves a multi-step process starting from 2,4-dichlorofluorobenzene. The process includes nitration, fluorination, and subsequent reduction of the nitro group.[7]

-

Nitration: 2,4-dichlorofluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-dichloro-5-fluoronitrobenzene.[7]

-

Fluorination: The resulting dichlorofluoronitrobenzene undergoes a halogen exchange reaction with potassium fluoride, typically in the presence of a phase-transfer catalyst, to produce 2,4,5-trifluoronitrobenzene.[7]

-

Reduction: The nitro group of 2,4,5-trifluoronitrobenzene is then reduced to an amino group via catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) to afford the final product, this compound.[7]

Key Reactions of this compound

1. Diazotization and Subsequent Reactions:

Like other primary aromatic amines, this compound readily undergoes diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be used in a variety of subsequent reactions.

-

Deamination: The diazonium group can be replaced by a hydrogen atom in a deamination reaction, typically using hypophosphorous acid. This reaction is a key step in the synthesis of 1,2,4-trifluorobenzene (B1293510) from this compound.[7]

-

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (e.g., phenols, anilines) in azo coupling reactions to form highly colored azo dyes. The general workflow for such a reaction is depicted below.

2. Synthesis of Quinolones:

Trifluoroanilines are important precursors in the synthesis of fluoroquinolones, a class of broad-spectrum antibiotics.[8] The synthesis typically involves the condensation of the aniline (B41778) with a β-ketoester, followed by intramolecular cyclization to form the quinolone ring system. While a specific protocol starting from this compound is not detailed in the readily available literature, its structural similarity to other trifluoroanilines used in quinolone synthesis suggests its potential in this application. The antibacterial activity of quinolones is derived from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[9]

3. Intermediate in Drug Synthesis:

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds. For instance, it is a precursor to 2,4,5-trifluorophenylacetic acid, a key intermediate in the synthesis of the antidiabetic drug sitagliptin.[10][11]

The synthetic pathway to 1,2,4-trifluorobenzene, a valuable solvent and synthetic intermediate, highlights the utility of this compound.

Experimental Protocols

Representative Protocol for Diazotization of an Aromatic Amine

The following is a generalized procedure for the diazotization of a substituted aniline, which can be adapted for this compound. This protocol is based on established methods for similar compounds.[12][13]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (or Sulfuric Acid)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice-salt bath

-

Mechanical stirrer, thermometer, and dropping funnel

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (1.0 equivalent) in distilled water.

-

Slowly add concentrated hydrochloric acid (2.5 equivalents) with stirring. This will form a suspension of the amine hydrochloride salt.

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is crucial to maintain this temperature range throughout the reaction.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in distilled water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

The resulting 2,4,5-trifluorobenzenediazonium salt solution is unstable and should be used immediately for subsequent reactions without isolation.

Note: The completion of the diazotization can be checked by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the reaction. Any excess nitrous acid can be quenched by the addition of a small amount of urea (B33335) or sulfamic acid.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique trifluorinated structure provides a gateway to a wide range of complex molecules with applications in pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in research and development. The synthetic routes and reactions outlined in this guide provide a solid foundation for scientists and researchers working with this important building block.

References

- 1. Buy 2,4,5-Trifluoro-N-methylaniline | 256412-92-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 7. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 8. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN103012111B - A kind of preparation method of 2,4,5-trifluoro benzene acetic acid - Google Patents [patents.google.com]

- 11. Preparation method 2,4,5-trifluorophenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Data of 2,4,5-Trifluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trifluoroaniline (CAS No. 367-34-0), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. The information herein is intended to support researchers in the structural elucidation, identification, and purity assessment of this compound and related compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while ¹H NMR, ¹³C NMR, and FT-IR data are attributed to commercial sources, publicly accessible, detailed spectra with peak assignments and coupling constants for this compound are limited. The data presented is compiled from available resources and may be supplemented with data from closely related isomers for comparative purposes where noted.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-3 | Data not available | - | - |

| H-6 | Data not available | - | - |

| -NH₂ | Data not available | - | - |

| Note: Specific chemical shift and coupling constant data for this compound are not readily available in the public domain. The spectrum is expected to show two distinct aromatic proton signals and a broad singlet for the amine protons. The aromatic signals will exhibit complex splitting patterns due to both H-H and H-F coupling. |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| Note: The ¹³C NMR spectrum is sourced from Sigma-Aldrich. The carbon signals will appear as doublets or triplets due to C-F coupling, which is a key characteristic for structural confirmation. |

Table 3: ¹⁹F NMR Spectral Data of this compound

| Fluorine Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| F-2 | Data not available | - | - |

| F-4 | Data not available | - | - |

| F-5 | Data not available | - | - |

| Note: ¹⁹F NMR is a critical technique for the characterization of fluorinated compounds. The spectrum of this compound is expected to show three distinct signals, each exhibiting splitting from coupling to the other fluorine atoms and to the aromatic protons. |

Table 4: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400 - 3500 | N-H stretch (asymmetric and symmetric) | Medium |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak |

| 1600 - 1650 | N-H bend and C=C stretch | Strong |

| 1500 - 1550 | C=C stretch | Strong |

| 1200 - 1350 | C-N stretch | Strong |

| 1000 - 1200 | C-F stretch | Strong |

| Note: The FT-IR spectrum is available from sources such as Sigma-Aldrich. The presence of strong C-F stretching bands is a key diagnostic feature. |

Table 5: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 147 | 100 | [M]⁺ (Molecular Ion) |

| 128 | Major | [M-F]⁺ |

| 119 | Major | [M-HCN-F]⁺ or [M-CO]⁺ (rearrangement) |

| 100 | Major | [M-F-HCN]⁺ |

| Note: The mass spectrum is characterized by a prominent molecular ion peak at m/z 147. Fragmentation patterns involving the loss of fluorine and subsequent ring cleavage are expected. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard practices for the analysis of solid aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 s

-

Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy:

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled (e.g., zgpg30)

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay: 2-5 s

-

Spectral Width: 0-160 ppm

¹⁹F NMR Spectroscopy:

-

Spectrometer: 282-470 MHz

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 128-512

-

Relaxation Delay: 1-2 s

-

Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm), referenced to an external standard like CFCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI): A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

Ionization Mode: Electron Ionization (EI)

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

physicochemical properties of 2,4,5-Trifluoroaniline

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key intermediate in the pharmaceutical and agrochemical industries. The information is presented to support research, development, and drug discovery activities.

Core Physicochemical Properties

This compound (CAS No: 367-34-0) is a beige crystalline powder.[1] Its chemical structure and key identifiers are fundamental to its reactivity and application in synthesis.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 367-34-0[1][2] |

| Molecular Formula | C₆H₄F₃N[1][2] |

| Molecular Weight | 147.10 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | Benzenamine, 2,4,5-trifluoro-; Aniline (B41778), 2,4,5-trifluoro-; 2,4,5-Trifluorobenzenamine[1] |

| EC Number | 206-692-2[1][2] |

| BRN | 2085734[1] |

A summary of the key quantitative physicochemical data for this compound is provided in Table 2 for easy reference and comparison.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | 59-63 °C | [3][4] |

| 60 °C | [1] | |

| Boiling Point | 177.5°C at 760 mmHg | [1] |

| 100.5°C (rough estimate) | [3] | |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| 1.3510 (estimate) | [3] | |

| Flash Point | 70.0 ± 18.7 °C | [1] |

| Refractive Index | 1.496 | [1] |

| pKa | 2.25 ± 0.10 (Predicted) | [3] |

| LogP (XLogP3) | 1.5 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of each physicochemical property were not available in the cited literature. However, a general overview of the synthetic pathway is described.

General Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from fluorinated or chlorinated aromatic precursors.[5] A common approach includes the following key stages:

-

Nitration: A nitro group (-NO₂) is introduced onto a suitable benzene (B151609) derivative. The choice of starting material and reaction conditions is crucial for achieving the correct substitution pattern.

-

Halogenation/Fluorination: Fluorine atoms are introduced at the desired 2, 4, and 5 positions. This step requires precise control to ensure regioselectivity.

-

Reduction of Nitro Group: The nitro group is reduced to an amino group (-NH₂) to form the final aniline structure. This is often achieved through catalytic hydrogenation using catalysts like palladium or platinum on carbon.[5]

-

Purification: The crude product undergoes purification steps such as distillation, recrystallization, or chromatography to achieve high purity (≥99.0%).[5]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthetic pathway for this compound.

This technical guide is intended for informational purposes for a scientific audience. For detailed safety and handling information, please refer to the manufacturer's Safety Data Sheet (SDS).

References

CAS number 367-34-0 properties and hazards

An In-depth Technical Guide to 3,5-Difluorobenzonitrile (B1349092)

Disclaimer: The user has requested information on CAS number 367-34-0. However, publicly available chemical databases and safety data sheets indicate a discrepancy. CAS number 367-34-0 is authoritatively assigned to 2,4,5-Trifluoroaniline [1][2][3][4][5][6][7][8][9][10]. The properties and applications described in the user's request align with 3,5-Difluorobenzonitrile , which has the CAS number 64248-63-1 [11][12]. This guide will focus on 3,5-Difluorobenzonitrile.

Introduction

3,5-Difluorobenzonitrile is a specialized aromatic organic compound featuring a benzonitrile (B105546) core with two fluorine atoms at the meta positions[11][13]. This substitution pattern imparts unique electronic properties, making it a valuable intermediate in various fields, particularly in pharmaceutical development and materials science[13][14]. The presence of electron-withdrawing fluorine atoms and the nitrile group significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions[15][16]. This document provides a comprehensive overview of the properties, hazards, and key experimental considerations for 3,5-Difluorobenzonitrile.

Chemical and Physical Properties

The physical and chemical properties of 3,5-Difluorobenzonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 64248-63-1 | [11][12] |

| Molecular Formula | C₇H₃F₂N | [11][12][14] |

| Molecular Weight | 139.10 g/mol | [11][12] |

| Appearance | White to almost white powder or crystal | [11][13][14] |

| Melting Point | 84-86 °C | [11][13] |

| Boiling Point | 160 °C | [14] |

| Purity | ≥ 98.0% to ≥ 99% (GC) | [13][14] |

| Synonyms | 5-Cyano-1,3-difluorobenzene | [11][14] |

Hazards and Safety Information

3,5-Difluorobenzonitrile is classified as hazardous. The following table summarizes its GHS classifications and associated precautionary statements. It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask[8][9].

| Hazard Class | GHS Classification | Hazard Statement(s) |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[12] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[12] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[12] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][12] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[5][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[5][12] |

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth[17][18].

-

If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse[5][18].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[17][18].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[5][17][18].

Experimental Protocols

Synthesis of 4-Amino-3,5-difluorobenzonitrile from 4-Bromo-2,6-difluoroaniline (B33399)

A common application of difluorinated compounds is in the synthesis of more complex molecules. One documented synthesis involves the creation of a functionalized derivative, 4-Amino-3,5-difluorobenzonitrile, from 4-Bromo-2,6-difluoroaniline via a process analogous to the Rosenmund-von Braun reaction[15][19].

Materials:

-

4-Bromo-2,6-difluoroaniline

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

Procedure:

-

Suspend 4-bromo-2,6-difluoroaniline (1 equivalent) and copper(I) cyanide (3 equivalents) in dimethylformamide[19].

-

Heat the mixture to reflux for 24 hours[19].

-

Cool the reaction mixture to room temperature[19].

-

Add 18% ammonium hydroxide to the cooled mixture[19].

-

Filter the resulting solution to isolate the product, 4-amino-3,5-difluorobenzonitrile[19].

Nickel-Catalyzed C-CN Bond Activation

3,5-Difluorobenzonitrile can undergo C-CN bond activation in the presence of a nickel catalyst. This reaction is of interest in organometallic chemistry[20].

Materials:

-

3,5-Difluorobenzonitrile

-

[Ni(dippe)(μ-H)]₂ (dippe = 1,2-bis(diisopropylphosphino)ethane)

-

THF-d₈ (for NMR analysis)

Procedure:

-

React 3,5-difluorobenzonitrile with [Ni(dippe)(μ-H)]₂ to form the intermediate (dippe)Ni(η²-3,5-F₂-C₆H₃CN)[20].

-

Monitor the reaction using ³¹P{¹H} NMR spectroscopy, observing a pair of doublets at δ 68.3 and 80.1 (JP–P = 62 Hz) in THF-d₈[20].

-

Heat the solution at 70 °C overnight[20].

-

The final product, (dippe)Ni(3,5-F₂-C₆H₃)(CN), is formed in approximately 68% yield, showing a pair of doublets in the ³¹P{¹H} NMR spectrum at δ 74.3 and 85.4 (JP–P = 23 Hz)[20].

Applications in Research and Development

The unique electronic properties of 3,5-Difluorobenzonitrile make it a valuable building block in several areas:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders. The fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of the final drug molecule[13][16]. It is particularly useful in developing drugs targeting the central nervous system (CNS) and kinase inhibitors[16].

-

Agrochemicals: This compound is used in the formulation of advanced pesticides and herbicides, where the fluorine atoms can improve stability and absorption by plants[13][14].

-

Materials Science: It is used in the creation of specialized polymers and components for optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs). It can act as an electron acceptor unit in materials exhibiting thermally activated delayed fluorescence (TADF)[11][13].

Visualizations

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the role of 3,5-Difluorobenzonitrile as a building block in the synthesis of more complex, pharmacologically active molecules.

Caption: Role of 3,5-Difluorobenzonitrile in API Synthesis.

Experimental Workflow for Synthesis of a Functionalized Derivative

This diagram outlines the key steps in the synthesis of 4-amino-3,5-difluorobenzonitrile.

Caption: Synthesis of 4-amino-3,5-difluorobenzonitrile.

References

- 1. This compound | 367-34-0 | FT64358 | Biosynth [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 367-34-0 [m.chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. biosynth.com [biosynth.com]

- 6. keyorganics.net [keyorganics.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. echemi.com [echemi.com]

- 10. This compound | C6H4F3N | CID 94953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. 3,5-Difluorobenzonitrile | 64248-63-1 | Benchchem [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. 3,5-Difluorobenzonitrile, 5G | Labscoop [labscoop.com]

- 19. journals.iucr.org [journals.iucr.org]

- 20. pubs.acs.org [pubs.acs.org]

Stability and Storage Conditions for 2,4,5-Trifluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoroaniline is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its inherent reactivity, dictated by the electron-withdrawing fluorine atoms and the nucleophilic amino group, necessitates a thorough understanding of its stability profile to ensure the integrity of research and manufacturing processes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon available data for the compound and its structural analogs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.

| Property | Value | Reference |

| CAS Number | 367-34-0 | [1][2] |

| Molecular Formula | C₆H₄F₃N | [1][2] |

| Molecular Weight | 147.10 g/mol | [1][2] |

| Appearance | Off-white to light brown crystalline solid | [3] |

| Melting Point | 33-37 °C | [4] |

| Boiling Point | 171-173 °C | [5] |

| Solubility | Soluble in organic solvents such as methanol. Insoluble in water. | [3] |

Stability Profile

This compound is generally stable at room temperature when stored in a closed container under normal handling conditions.[5] However, its stability can be compromised by exposure to elevated temperatures, light, and incompatible materials.

Thermal Stability

Photostability

Aromatic amines are known to be susceptible to photodegradation. Studies on other fluoroanilines have shown that they can undergo photocatalytic degradation in the presence of UV light.[7][8] The degradation mechanism can involve the generation of reactive oxygen species that attack the aromatic ring and the amino group, potentially leading to hydroxylation, defluorination, and eventual mineralization. Therefore, it is crucial to protect this compound from light to prevent photochemical degradation.

Hydrolytic Stability

Given its low water solubility, the hydrolytic degradation of this compound under normal conditions is expected to be slow. However, in acidic or basic aqueous solutions, the amino group can be protonated or deprotonated, which may affect its reactivity and stability.

Incompatibilities

This compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[7][9] Contact with these substances can lead to vigorous reactions, potentially generating heat and hazardous products. It should also be stored separately from foodstuffs.[7]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended, summarized in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, low-temperature, dry place.[7] | To minimize thermal degradation and potential for hazardous reactions. |

| Light | Keep in a light-resistant container. | To prevent photodegradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen, which can promote oxidation. |

| Ventilation | Store in a well-ventilated area.[7] | To dissipate any potential vapors and in case of accidental release. |

| Segregation | Store separately from oxidizing agents, acids, acid chlorides, and foodstuffs.[7] | To prevent incompatible reactions. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be established to determine its shelf-life and identify potential degradation products under specific storage and handling conditions.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify likely degradation products and establish stability-indicating analytical methods. The following conditions are recommended:

-

Acidic Hydrolysis: 2 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 2 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 10% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 70 °C for 48 hours.

-

Photodegradation: Exposure to ICH-compliant light conditions (e.g., 1.2 million lux hours and 200 W h/m²).

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify this compound from its potential degradation products.

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.

References

- 1. ossila.com [ossila.com]

- 2. 2,3,5-Trifluoroaniline | C6H4F3N | CID 2776933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4,5-Trifluoroaniline CAS#: 163733-96-8 [m.chemicalbook.com]

- 4. archivemarketresearch.com [archivemarketresearch.com]

- 5. Buy 2,4,5-Trifluoro-N-methylaniline | 256412-92-7 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,4,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational properties of 2,4,5-Trifluoroaniline (CAS No: 367-34-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document synthesizes available experimental and computational data to offer a comprehensive understanding of its structural parameters and conformational dynamics.

Molecular Identity and Physicochemical Properties

This compound is an aromatic amine with the chemical formula C₆H₄F₃N.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with three fluorine atoms at positions 2, 4, and 5, and an amino group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃N | [1][2][3] |

| Molecular Weight | 147.10 g/mol | [1][2][4] |

| CAS Number | 367-34-0 | [1] |

| Appearance | Beige, Yellow to tan Crystalline Powder | [4] |

| Melting Point | 59-63 °C | [4] |

| Boiling Point | 100.5 °C | [4] |

| Density | 1.3510 g/cm³ | [4] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C(=CC(=C1F)F)F)N | [1] |

| InChI | InChI=1S/C6H4F3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | [1] |

Molecular Structure and Conformation

Bond Lengths and Angles

Definitive experimental bond lengths and angles for this compound from X-ray crystallography have not been reported in the reviewed literature. However, computational studies based on Density Functional Theory (DFT) provide reliable estimates of these parameters. For comparative purposes, the experimentally determined crystal structure of 2,4,6-Trifluoroaniline reveals key structural features that are expected to be similar in the 2,4,5-isomer. In 2,4,6-trifluoroaniline, the C-C bond lengths in the aromatic ring are in the normal range, and the C-F bond lengths are also typical. The C-C-C angles show some deviation from the ideal 120° due to the electronic effects of the fluorine and amino substituents.[5] Angles at carbon atoms bonded to fluorine are generally larger than 120°, while the angle at the carbon atom bearing the amino group is smaller.[5]

Conformational Analysis

The conformation of this compound is primarily determined by the rotation of the amino (-NH₂) group relative to the plane of the benzene ring. The planarity of the molecule and the rotational barrier of the amino group are influenced by the interplay of electronic and steric effects of the fluorine substituents.

While specific studies on the rotational barrier of the amino group in this compound are not detailed in the available literature, research on related N-arylanilines indicates that the rotational barriers around the C-N bond can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, can affect the double bond character of the C-N bond through resonance, thereby influencing the rotational barrier.

Spectroscopic Data

Spectroscopic techniques are crucial for elucidating the structure and bonding of this compound.

Vibrational Spectroscopy (FT-IR)

A theoretical study employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level has calculated the vibrational frequencies of this compound.[6] These calculated frequencies, when scaled, show good agreement with experimental FT-IR data.[6] The key vibrational modes include N-H stretching, C-N stretching, C-F stretching, and various bending and ring deformation modes.

Table 2: Selected Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretching | 3614.74 | 3441.23 | - |

| N-H stretching | - | - | - |

| C-N stretching | - | - | - |

| C-F stretching | - | - | - |

| N-H bending | - | - | - |

Note: A comprehensive list of all vibrational modes is detailed in the source literature. The experimental values were not explicitly provided in the abstract.

Experimental Protocols

Vibrational Spectroscopy (Computational)

The following methodology was reported for the theoretical calculation of the vibrational frequencies of this compound[6]:

-

Computational Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

The molecular structure of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory.

-

Vibrational frequencies were calculated from the optimized structure.

-

The calculated frequencies were scaled using scaling factors of 0.952 for N-H stretching vibrations and 0.981 for C-N, C-X (where X = F), C=C, and N-H bending vibrations to better correlate with experimental data.

-

Synthesis Pathway

This compound is a valuable chemical intermediate. A generalized synthetic route involves the following key steps:

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence and specific positioning of the three fluorine atoms significantly influence the electronic properties, lipophilicity, and metabolic stability of the final products, making it an attractive scaffold for medicinal chemists.

Conclusion

This technical guide has summarized the current understanding of the molecular structure and conformation of this compound. While a complete experimental crystal structure remains to be reported, computational studies, in conjunction with data from analogous molecules, provide a robust model of its geometric and conformational properties. The provided spectroscopic data and synthetic overview offer valuable information for researchers and professionals working with this important chemical intermediate. Further experimental studies, particularly X-ray crystallographic analysis, would be beneficial to refine the structural parameters presented herein.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine in 2,4,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine substituents in 2,4,5-trifluoroaniline. The strategic placement of three fluorine atoms on the aniline (B41778) ring profoundly influences the molecule's physicochemical properties, including its acidity, nucleophilicity, and reactivity. This document delves into the inductive and resonance effects at play, supported by quantitative data, detailed experimental protocols for its synthesis, and visualizations of its electronic characteristics. Understanding these effects is paramount for leveraging this compound as a versatile building block in the design and development of novel pharmaceuticals and functional materials.

Introduction

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can dramatically alter the biological and physical characteristics of a compound. This compound is a prime example of a polyfluorinated aromatic amine where the interplay of electronic effects dictates its utility. The three fluorine atoms act as potent electron-withdrawing groups, significantly modulating the electron density of the aromatic ring and the basicity of the amino group. This guide will explore these electronic effects in detail, providing a foundational understanding for researchers utilizing this and similar fluorinated scaffolds.

Electronic Effects of Fluorine Substituents

The electronic influence of the fluorine atoms in this compound is a combination of two primary effects: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma (σ) bonds, pulling electron density away from the aromatic ring and the amino group. In this compound, the cumulative inductive effect of the three fluorine atoms significantly reduces the electron density of the benzene (B151609) ring.

-

Resonance Effect (+R): The fluorine atoms also possess lone pairs of electrons in their p-orbitals, which can be delocalized into the π-system of the aromatic ring. This electron-donating resonance effect counteracts the inductive effect to some extent. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the overall electron density of the aromatic ring.

The net result of these opposing forces is a significant decrease in the electron density of the aromatic ring and a reduction in the basicity of the amino group. The lone pair of electrons on the nitrogen atom is less available for protonation or for participating in nucleophilic reactions due to the strong electron-withdrawing nature of the trifluorinated phenyl ring.

Caption: Interplay of inductive and resonance effects in this compound.

Quantitative Physicochemical Data

The electronic effects of the fluorine substituents can be quantified through various physicochemical parameters.

| Parameter | Value | Reference/Method |

| pKa (predicted) | ~1.5 - 2.5 | Computational prediction based on similar polyfluorinated anilines. The strong electron-withdrawing nature of the three fluorine atoms significantly reduces the basicity of the amino group compared to aniline (pKa = 4.6). |

| logP | 1.5 | Computed by XLogP3 3.0.[1] |

| Molecular Weight | 147.10 g/mol | [1] |

| Melting Point | 59-63 °C | [2] |

Hammett Constants:

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -NH₂ | -0.16 | -0.66 |

Applying this to this compound, the cumulative effect of the fluorine atoms at the 2, 4, and 5 positions will result in a strongly positive overall σ value, indicating significant electron withdrawal and deactivation of the ring towards electrophilic substitution, while making it more susceptible to nucleophilic attack.

Spectroscopic Data

The electronic environment of this compound is reflected in its spectroscopic data.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 6.88 (m, 1H, H-3), 6.62 (m, 1H, H-6), 3.75 (br s, 2H, -NH₂) |

| ¹³C NMR | Predicted chemical shifts would show significant downfield shifts for the carbon atoms bonded to fluorine due to the strong deshielding effect. C-F coupling would also be observed. |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -120.3 (m, F-2), -138.5 (m, F-4), -155.8 (m, F-5) |

| IR (KBr) | ν (cm⁻¹): 3480, 3390 (N-H stretch), 1630 (N-H bend), 1510, 1470 (C=C stretch), 1250-1100 (C-F stretch) |

Reactivity and Applications in Drug Development

The electronic properties of this compound directly impact its reactivity, making it a valuable synthon in drug development.

Nucleophilicity of the Amino Group

The strong electron-withdrawing effect of the three fluorine atoms significantly reduces the nucleophilicity of the amino group. This has important implications for reactions such as amide bond formation, a cornerstone of many drug syntheses. The decreased nucleophilicity means that more forcing reaction conditions or highly activated coupling partners may be required to achieve efficient acylation.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the aromatic ring makes this compound and its derivatives susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is particularly true for positions activated by the fluorine substituents. This reactivity allows for the introduction of various functional groups onto the aromatic core, a key strategy in scaffold decoration for medicinal chemistry.

Caption: Reactivity profile of this compound in drug development.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding nitroaromatic precursor. One such precursor is 2,4,5-trifluoronitrobenzene, which can be prepared from 2,4-dichloro-5-fluoronitrobenzene (B1301596).

Step 1: Synthesis of 2,4,5-Trifluoronitrobenzene [3]

-

Reactants: 2,4-dichloro-5-fluoronitrobenzene, Potassium Fluoride (B91410) (KF), and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).

-

Solvent: A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

To a solution of 2,4-dichloro-5-fluoronitrobenzene in the chosen solvent, add spray-dried potassium fluoride and the phase-transfer catalyst.

-

Heat the reaction mixture to a temperature typically between 120-160 °C.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or chromatography to yield 2,4,5-trifluoronitrobenzene.

-

Step 2: Reduction of 2,4,5-Trifluoronitrobenzene to this compound [3]

-

Reactants: 2,4,5-trifluoronitrobenzene, a reducing agent (e.g., iron powder in the presence of an acid, or catalytic hydrogenation).

-

Procedure (using Iron powder):

-

To a mixture of iron powder in water and a small amount of acid (e.g., acetic acid or hydrochloric acid), heat the suspension to 90-95 °C.[4]

-

Add the 2,4,5-trifluoronitrobenzene portion-wise while maintaining the temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the iron salts.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain crude this compound.

-

Purify by recrystallization or distillation.

-

Caption: General synthetic workflow for this compound.

Conclusion

The three fluorine atoms in this compound exert a powerful influence on its electronic properties, primarily through a dominant inductive electron-withdrawing effect. This results in a significantly reduced basicity of the amino group and an electron-deficient aromatic ring. These characteristics, in turn, dictate its reactivity, making it a challenging substrate for reactions requiring high nucleophilicity of the amine, but an excellent candidate for nucleophilic aromatic substitution. For drug development professionals and synthetic chemists, a thorough understanding of these electronic effects is crucial for designing efficient synthetic routes and for predicting the behavior of this versatile building block in complex molecular architectures. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the effective utilization of this compound in research and development.

References

- 1. Buy 2,3,5-Trifluoro-6-(trifluoromethyl)aniline | 123973-34-2 [smolecule.com]

- 2. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 3. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 4. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]

Potential Derivatives of 2,4,5-Trifluoroaniline for Further Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoroaniline is a highly functionalized aromatic amine that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, enhances metabolic stability, and can significantly influence the binding affinity of derivative compounds to biological targets. This technical guide explores potential derivatives of this compound for further research, providing a comprehensive overview of synthetic strategies, potential biological activities, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers seeking to exploit the therapeutic potential of this intriguing scaffold.

Core Synthetic Strategies

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. Key synthetic strategies include N-alkylation, N-acylation, and the construction of various heterocyclic systems.

N-Alkylation and N-Acylation

N-alkylation and N-acylation are fundamental reactions for modifying the aniline (B41778) core. These reactions can be used to introduce a wide range of substituents that can modulate the physicochemical properties and biological activity of the resulting compounds.

Experimental Protocol: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

-

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous acetonitrile (B52724) or N,N-dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF.

-

Add anhydrous potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with extreme care).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. If sodium hydride was used, carefully quench the excess hydride with a few drops of isopropanol.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired N-alkylated derivative.

-

Experimental Protocol: General Procedure for N-Acylation of this compound

This protocol outlines a general method for the N-acylation of this compound using an acyl chloride.

-

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (B128534) (Et₃N) or pyridine (B92270)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

-

Add triethylamine (1.2 eq) or pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

N-Functionalization Workflow

Synthesis of Heterocyclic Derivatives

The synthesis of heterocyclic compounds from this compound represents a promising avenue for the discovery of novel bioactive molecules. Quinolines, pyrazoles, and benzimidazoles are particularly interesting scaffolds due to their prevalence in approved drugs.

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol (B35011), sulfuric acid, and an oxidizing agent. Applying this to this compound could yield novel trifluorinated quinoline (B57606) derivatives with potential antimicrobial and anticancer activities.

Experimental Protocol: Proposed Skraup Synthesis of Trifluoro-substituted Quinolines

-

Materials:

-

This compound

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide - handle with extreme caution)

-

Ferrous sulfate (as a moderator)

-

-

Procedure:

-

In a large, robust round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to this compound with cooling and stirring.

-

To this mixture, add glycerol and ferrous sulfate.

-

Slowly and carefully add the oxidizing agent.

-

Gently heat the mixture. The reaction is highly exothermic and should be carefully controlled.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

-

Allow the reaction to cool and then carefully pour it onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide (B78521) solution.

-

Perform steam distillation to isolate the crude quinoline derivative.

-

Purify the product by extraction and subsequent distillation or chromatography.

-

A Technical Guide to the Commercial Availability and Purity of 2,4,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, typical purity specifications, and analytical methodologies for 2,4,5-Trifluoroaniline (CAS No. 367-34-0). This fluorinated aniline (B41778) is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, making a thorough understanding of its supply chain and quality control essential for research and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers who specialize in research chemicals and building blocks. It is typically sold as a white to yellow or tan crystalline powder.[1][2] Availability ranges from gram-scale quantities for laboratory research to kilogram-scale for pilot and bulk manufacturing.[3][4]

The table below summarizes a selection of prominent commercial suppliers. Please note that catalog listings and availability are subject to change, and researchers should confirm with the specific supplier.

| Supplier | CAS Number | Typical Purity Offered |

| Sigma-Aldrich (Merck) | 367-34-0 | 99% |

| TCI Chemicals | 367-34-0 | >98.0% (GC)[1][5] |

| Biosynth | 367-34-0 | Research Grade[3] |

| Santa Cruz Biotechnology | 367-34-0 | Biochemical Grade[6] |

| Echemi | 367-34-0 | 99%, 99.9%[7][8] |

| Frontier Specialty Chemicals | 367-34-0 | Guaranteed Purity[9] |

Purity Specifications

The purity of commercially available this compound is critical for its application in synthesis, as impurities can lead to unwanted side reactions and affect the quality of the final product. Most suppliers offer this compound with a purity level of 98% or higher, as determined by Gas Chromatography (GC) or other analytical techniques.

The following table outlines the common purity grades available in the market. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.

| Purity Grade | Typical Specification | Common Analytical Method |

| Standard Grade | >98.0%[1] | Gas Chromatography (GC) |

| High Purity | 99%[4] | Gas Chromatography (GC) |

| Ultra-High Purity | ≥99.0% or 99.9%[2][7] | Gas Chromatography (GC), HPLC |

Procurement and Quality Control Workflow

A systematic approach to procuring and verifying the quality of chemical reagents is fundamental to ensuring the reliability and reproducibility of experimental results. The following diagram illustrates a logical workflow for the acquisition and in-house quality control (QC) of this compound.

Analytical Methods for Purity Determination

While suppliers provide a CoA, independent verification of purity is often a necessary step in rigorous drug development and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for analyzing aniline derivatives.[10][11]

The following protocol is a representative method for the purity analysis of substituted anilines and can be adapted for this compound.[12] It is based on reversed-phase chromatography with UV detection.[12]

A. Instrumentation and Materials

-

HPLC System: A standard system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[12]

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).[12]

-

Chemicals: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water (Milli-Q or equivalent), and a high-purity reference standard of this compound.

-

Sample Solvent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).

B. Chromatographic Conditions

-

Mobile Phase: A mixture of methanol and water, such as 60:40 (v/v).[12] The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[13]

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.[13]

C. Preparation of Solutions

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the sample solvent.

-

Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample solvent.

-

Sample Solution (e.g., 0.1 mg/mL): Prepare a solution of the this compound to be tested at the same concentration as the working standard solution.

D. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample solvent (blank) to ensure no system contamination.

-

Inject the working standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time stability and peak area reproducibility).

-

Inject the sample solution.

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For more accurate quantification, a calibration curve can be constructed using multiple standard concentrations to quantify the analyte in the sample.[12]

References

- 1. This compound | 367-34-0 | TCI Deutschland GmbH [tcichemicals.com]

- 2. anstarmaterial.com [anstarmaterial.com]

- 3. This compound | 367-34-0 | FT64358 | Biosynth [biosynth.com]

- 4. indiamart.com [indiamart.com]

- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. This compound | [frontierspecialtychemicals.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2,4,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,4,5-trifluoroaniline in the synthesis of key pharmaceutical intermediates. The unique electronic properties conferred by the fluorine atoms make this compound a valuable building block in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics.

Introduction

This compound is a critical starting material for the synthesis of various active pharmaceutical ingredients (APIs). The presence of multiple fluorine atoms on the aniline (B41778) ring significantly influences the physicochemical properties of the final drug molecule, often leading to enhanced metabolic stability, increased binding affinity to target enzymes, and improved pharmacokinetic profiles. One of the most prominent applications of this compound is in the synthesis of the quinolone core, a scaffold present in a wide range of broad-spectrum antibacterial agents.

This document will focus on the synthetic pathway from this compound to a key intermediate in the synthesis of drugs like Ciprofloxacin: 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound to a more reactive intermediate, 2,4,5-trifluorobenzoyl chloride, followed by a series of reactions to construct the quinolone ring system. The key steps include a Sandmeyer-type reaction to convert the aniline to a benzoic acid derivative, followed by a Gould-Jacobs reaction or a similar cyclization method.

Caption: Overall synthetic pathway from this compound to a Ciprofloxacin intermediate.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Diazotization & Carboxylation | NaNO₂, CuCN, K₂CO₃ | 75-85 |

| 2 | Acyl Chloride Formation | SOCl₂ | >95 |

| 3 | Condensation | Ethyl 3-(cyclopropylamino)acrylate, Et₃N | 80-90 |

| 4 | Cyclization | NaH, Dioxane | 85-95 |

| 5 | Hydrolysis | NaOH, H₂O | >90 |

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trifluorobenzoic Acid

This protocol describes the conversion of this compound to 2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction.

Materials:

-

This compound

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium carbonate (K₂CO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium carbonate (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature between 20-30°C. Stir the mixture for 2 hours at room temperature.

-

Hydrolysis: Add a solution of sodium hydroxide (4.0 eq) in water to the reaction mixture and heat to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2,4,5-trifluorobenzoic acid.

Protocol 2: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol outlines the construction of the quinolone core using a derivative of 2,4,5-trifluorobenzoic acid.

Materials:

-

2,4,5-Trifluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Ethyl 3-(cyclopropylamino)acrylate

-

Triethylamine (B128534) (Et₃N)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous dioxane

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask, reflux a mixture of 2,4,5-trifluorobenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain crude 2,4,5-trifluorobenzoyl chloride.

-

Condensation: Dissolve the crude 2,4,5-trifluorobenzoyl chloride in dichloromethane. To this solution, add triethylamine (1.2 eq) and ethyl 3-(cyclopropylamino)acrylate (1.0 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-(2,4,5-trifluorobenzoyl)-3-(cyclopropylamino)acrylate.

-

Cyclization: To a suspension of sodium hydride (1.2 eq) in anhydrous dioxane, add a solution of the crude acrylate (B77674) from the previous step in anhydrous dioxane dropwise at room temperature.

-

Heat the reaction mixture to reflux for 3 hours.

-

Work-up: Cool the reaction mixture and carefully quench with water. Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Signaling Pathways and Logical Relationships

The key chemical transformation in the synthesis of the quinolone core is the Gould-Jacobs reaction or a related intramolecular cyclization. The following diagram illustrates the general mechanism.

Caption: Mechanism of the key cyclization step in quinolone synthesis.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of complex pharmaceutical intermediates, particularly within the fluoroquinolone class of antibiotics. The protocols and data presented herein provide a comprehensive guide for researchers and scientists involved in drug discovery and development, highlighting the strategic importance of this fluorinated building block. The unique properties imparted by the fluorine atoms continue to make it a molecule of high interest in the pursuit of novel and more effective therapeutic agents.

Application Notes: 2,4,5-Trifluoroaniline as a Versatile Building Block for Novel Fungicides

Introduction

2,4,5-Trifluoroaniline is a key aromatic amine intermediate whose unique substitution pattern of fluorine atoms imparts desirable physicochemical properties to derivative molecules. The strong electron-withdrawing nature of the fluorine atoms can enhance metabolic stability, binding affinity to target enzymes, and membrane permeability, making it an attractive scaffold for the development of novel agrochemicals. This application note details the use of this compound in the synthesis of a novel quinazoline-based fungicide with potent activity against a range of plant pathogenic fungi, particularly Botrytis cinerea, the causal agent of gray mold.

Application in Fungicide Synthesis: A Quinazoline-Based Example

Researchers have successfully utilized this compound as a foundational building block in the synthesis of a promising new class of fungicides based on a quinazoline (B50416) scaffold. The trifluorophenyl moiety is crucial for the biological activity of these compounds.

Rationale for Use:

-

Enhanced Efficacy: The fluorine atoms at the 2, 4, and 5 positions of the aniline (B41778) ring contribute to increased lipophilicity, which can facilitate the penetration of the fungicide through the fungal cell wall and membrane.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by the target pathogen and the host plant, leading to longer-lasting protective and curative effects.

-